Shortest-Linker VHL-PEGx-Azide Building Block Confers Unique Minimal Spatial Separation for Ternary Complex Engineering
E3 Ligase Ligand-linker Conjugate 3 (PEG1) is the shortest-length member of the commercially available (S,R,S)-AHPC-PEGx-azide homologous series. Among PEG1 (MW 557.67), PEG2 (MW 601.72), and PEG3 (MW 645.77) azide conjugates, each additional ethylene glycol unit adds 44.05 Da to the molecular weight and extends the linker by approximately 3.6 Å [1]. In the structurally analogous MZ BRD4 degrader series, reducing linker length from PEG3 (MZ1, n=3) to PEG2 (MZ4, n=2) increased ternary complex cooperativity α from 7.4 to 5.7 while shifting pDC50 from 8.1 to 7.0, demonstrating that linker length alterations as small as one PEG unit produce quantifiable changes in both thermodynamic cooperativity and degradation potency [2]. In a separate SAR study, elongating a VHL-recruiting SMARCA2 PROTAC linker by one PEG unit reduced ternary complex binding affinity by approximately 10-fold and abolished productive degradation [3]. Conjugate 3's PEG1 spacer thus provides access to the most compact ternary complex geometries achievable with the VHL-PEGx-azide scaffold class.
| Evidence Dimension | Linker length (PEG units), molecular weight, and associated ternary complex cooperativity in VHL-based PROTAC series |
|---|---|
| Target Compound Data | 1 PEG unit; MW 557.67 Da; linker length corresponds to minimal spatial separation for VHL-PROTAC assembly |
| Comparator Or Baseline | (S,R,S)-AHPC-PEG2-azide: 2 PEG units, MW 601.72 Da; (S,R,S)-AHPC-PEG3-azide: 3 PEG units, MW 645.77 Da. MZ degrader series: MZ4 (PEG2): α=5.7, pDC50(BRD4)=7.0; MZ1 (PEG3): α=7.4, pDC50=8.1; MZ2 (PEG4): α=4.7, pDC50=8.4 |
| Quantified Difference | ΔMW: −44.05 Da vs PEG2; −88.10 Da vs PEG3. Estimated Δlinker length: −3.6 Å per PEG unit removed. Cooperativity Δα: up to −1.7 units (comparing MZ2 PEG4 to MZ4 PEG2). Ternary complex Kd shift: up to 10-fold per PEG unit change in SMARCA2 series [2][3] |
| Conditions | MW data from Sigma-Aldrich product specifications; cooperativity and pDC50 from MZ degrader series measured via HTRF and SPR ternary complex assays; SMARCA2 data from Nature Communications (2023) using SPR ternary complex binding and cellular degradation assays in HeLa cells |
Why This Matters
Researchers designing PROTACs against targets with sterically constrained binding sites cannot access the shortest-linker ternary complex geometry using PEG2 or longer conjugates; Conjugate 3 is the only VHL-PEGx-azide building block enabling this specific design space.
- [1] Sigma-Aldrich (Merck Life Science Indonesia). (S,R,S)-AHPC-PEG2-AZIDE (904813). MW 601.72. C28H39N7O6S. View Source
- [2] PMC12264966, Table 1. Linker Length and Experimental Information of MZ1/2/4. View Source
- [3] Roy, M. et al. Affinity and cooperativity modulate ternary complex formation to drive targeted protein degradation. Nature Communications, 2023, 14, 4177. 'Elongation of the linker... resulted in a drop in ternary complex binding affinities by one order of magnitude compared to 1, coupled with inefficient degradation of SMARCA2.' View Source
